molecular formula C21H36 B14462036 1,2,3-Tripentylbenzene CAS No. 73398-18-2

1,2,3-Tripentylbenzene

Cat. No.: B14462036
CAS No.: 73398-18-2
M. Wt: 288.5 g/mol
InChI Key: VWCLTWGYSRBKAI-UHFFFAOYSA-N
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Description

1,2,3-Tripentylbenzene is an organic compound belonging to the class of aromatic hydrocarbons It consists of a benzene ring substituted with three pentyl groups at the 1, 2, and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3-Tripentylbenzene can be synthesized through a general procedure for making 1,3,5-trialkylbenzenes. The process involves the use of pentylmagnesium bromide, which is prepared by reacting magnesium turnings with 1-bromopentane in dry ether. The reaction mixture is then refluxed, and the product is purified through a silica gel column using hexanes as the eluant .

Industrial Production Methods: The process typically requires careful control of reaction conditions to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1,2,3-Tripentylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.

    Nitration: Nitric acid and sulfuric acid mixture.

    Sulfonation: Sulfur trioxide or concentrated sulfuric acid.

Major Products Formed:

    Halogenation: 1,2,3-Trichloropentylbenzene or 1,2,3-Tribromopentylbenzene.

    Nitration: 1,2,3-Trinitropentylbenzene.

    Oxidation: Pentylbenzoic acids or pentylbenzophenones.

Mechanism of Action

The mechanism of action of 1,2,3-Tripentylbenzene primarily involves its interaction with electrophiles and nucleophiles in various chemical reactions. The presence of three pentyl groups on the benzene ring influences the compound’s reactivity and stability. The molecular targets and pathways involved in its reactions include the formation of sigma complexes during electrophilic aromatic substitution and the generation of reactive intermediates during oxidation and reduction processes .

Comparison with Similar Compounds

Uniqueness: 1,2,3-Tripentylbenzene is unique due to the presence of longer alkyl chains (pentyl groups) compared to its similar compounds. This structural difference affects its physical properties, such as boiling point, solubility, and reactivity. The longer alkyl chains also influence the compound’s interactions in chemical reactions, making it a valuable compound for specific applications in organic synthesis and material science .

Properties

CAS No.

73398-18-2

Molecular Formula

C21H36

Molecular Weight

288.5 g/mol

IUPAC Name

1,2,3-tripentylbenzene

InChI

InChI=1S/C21H36/c1-4-7-10-14-19-16-13-17-20(15-11-8-5-2)21(19)18-12-9-6-3/h13,16-17H,4-12,14-15,18H2,1-3H3

InChI Key

VWCLTWGYSRBKAI-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C(C(=CC=C1)CCCCC)CCCCC

Origin of Product

United States

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